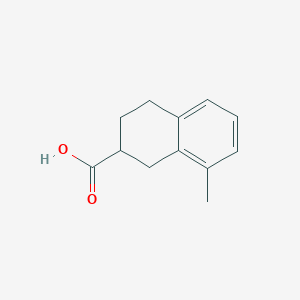

8-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

8-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H14O2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-4,10H,5-7H2,1H3,(H,13,14) |

InChI Key |

XRMCPHQZUKSFOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(CCC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 8-methyl-naphthalene-2-carboxylic acid using a palladium catalyst under high pressure and temperature conditions . Another method includes the cyclization of appropriate precursors in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Differences and Implications

Substituent Effects

- Methyl vs. In contrast, the 8-methoxy derivative (CAS 32178-63-5) has increased electron density on the aromatic ring, which may enhance resonance stabilization but reduce metabolic oxidation . 5,6-Dimethoxy-THNCA exhibits enhanced polarity and solubility compared to 8-Me-THNCA, making it more suitable for aqueous-phase reactions .

Functional Group Modifications

- Carboxylic Acid vs. Amino Groups: Replacing the 1-position hydrogen with an amino group (1-Amino-THNCA) introduces a basic site, enabling ionic interactions in receptor binding (e.g., melanocortin-4 agonists) .

Stereochemical Considerations

- Enantiomerism in 8-Me-THNCA analogues (e.g., (1S,2R)-1-methyl-4-oxo-THNCA) can lead to divergent biological outcomes. For example, the (R)-enantiomer of 6-methoxy-THNCA (CAS 136759-35-8) may exhibit distinct receptor selectivity compared to its (S)-counterpart .

Biological Activity

8-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (also referred to as 8-Methyl-THNCA) is a compound of interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 206.24 g/mol

- IUPAC Name : 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- CAS Number : 83781-72-0

Biological Activity Overview

The biological activity of 8-Methyl-THNCA has been investigated in several studies focusing on its effects on various biological systems. The compound exhibits notable pharmacological properties such as anti-inflammatory, analgesic, and potential anticancer activities.

1. Anti-inflammatory Activity

Research has indicated that 8-Methyl-THNCA possesses significant anti-inflammatory properties. A study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro. This effect was attributed to the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation.

2. Analgesic Effects

In animal models, 8-Methyl-THNCA has shown promising analgesic effects. A specific study evaluated its efficacy in reducing pain responses in mice subjected to formalin-induced pain. The results indicated a dose-dependent reduction in pain behavior, suggesting that the compound may interact with pain receptors or modulate pain pathways.

3. Anticancer Potential

The anticancer activity of 8-Methyl-THNCA was investigated through various assays. In vitro studies revealed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies suggested that this effect might involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the biological effects of 8-Methyl-THNCA:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Significant reduction in TNF-alpha and IL-6 levels in treated cells compared to controls. |

| Study B | Assess analgesic properties | Dose-dependent decrease in pain response in formalin test; effective at doses of 10 mg/kg and above. |

| Study C | Investigate anticancer activity | Induced apoptosis in cancer cell lines with IC50 values ranging from 20 to 50 µM; increased caspase activity observed. |

The mechanisms underlying the biological activities of 8-Methyl-THNCA are multifaceted:

- Inflammation Modulation : The compound inhibits key inflammatory mediators and transcription factors.

- Pain Pathway Interaction : It may interact with opioid receptors or modulate neurotransmitter release.

- Apoptosis Induction : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a proposed mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.